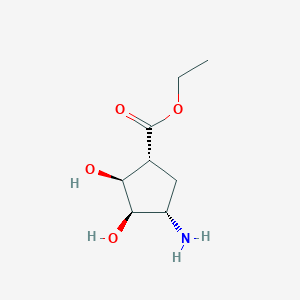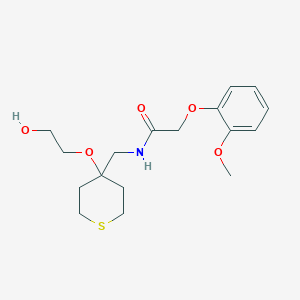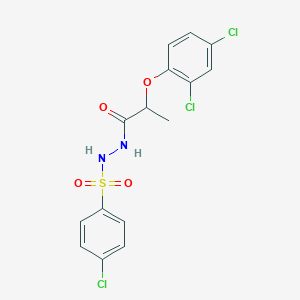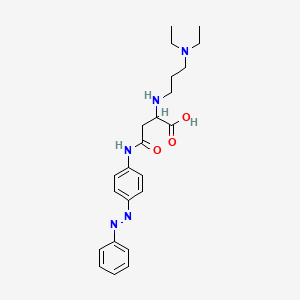
Ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate, commonly known as EDAC, is a chemical compound with a cyclopentane ring structure. It has been extensively studied for its potential applications in the field of biochemistry and medicinal chemistry due to its ability to react with carboxylic acids and amino groups.
Mécanisme D'action
The mechanism of action of EDAC involves the formation of stable amide bonds between carboxylic acids and amino groups. This reaction is catalyzed by EDAC, which acts as a coupling agent. The resulting peptides and proteins have a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
EDAC is commonly used in the laboratory to synthesize peptides and proteins for biochemical and physiological studies. The resulting peptides and proteins have a wide range of effects, including enzyme inhibition, receptor activation, and protein-protein interactions. These effects are essential for understanding the biochemical and physiological processes that occur in living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
EDAC has several advantages for laboratory experiments. It is a highly efficient coupling agent that can be used to synthesize peptides and proteins with high yields and purity. It is also relatively inexpensive and easy to obtain. However, EDAC has some limitations, including its toxicity and potential side effects. It is important to use EDAC with caution and follow proper safety protocols when handling this chemical.
Orientations Futures
There are several future directions for research on EDAC. One area of interest is the development of new coupling agents that are more efficient and less toxic than EDAC. Another area of interest is the use of EDAC in the synthesis of novel peptides and proteins with potential therapeutic applications. Additionally, further studies are needed to understand the biochemical and physiological effects of peptides and proteins synthesized using EDAC. Overall, EDAC has the potential to significantly impact the field of biochemistry and medicinal chemistry, and further research in this area is warranted.
Conclusion:
In conclusion, EDAC is a chemical compound with a cyclopentane ring structure that has been extensively studied for its potential applications in the field of biochemistry and medicinal chemistry. It is commonly used as a coupling agent for the synthesis of peptides and proteins. The resulting peptides and proteins have a wide range of biochemical and physiological effects, including enzyme inhibition, receptor activation, and protein-protein interactions. EDAC has several advantages for laboratory experiments, but also has some limitations. Further research in this area is warranted, and EDAC has the potential to significantly impact the field of biochemistry and medicinal chemistry.
Méthodes De Synthèse
EDAC can be synthesized through the reaction of ethyl chloroformate with L-threonine, followed by the addition of ammonia. The resulting product is then purified through recrystallization. This method is commonly used in the laboratory to obtain pure EDAC for research purposes.
Applications De Recherche Scientifique
EDAC has been extensively studied for its potential applications in the field of biochemistry and medicinal chemistry. It is commonly used as a coupling agent for the synthesis of peptides and proteins. It reacts with carboxylic acids and amino groups to form stable amide bonds, which are essential for the formation of peptides and proteins.
Propriétés
IUPAC Name |
ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-2-13-8(12)4-3-5(9)7(11)6(4)10/h4-7,10-11H,2-3,9H2,1H3/t4-,5+,6+,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNHIMATPXBNSW-JRTVQGFMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(C1O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]([C@H]([C@H]1O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate](/img/structure/B2831867.png)
![5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2831868.png)

![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride](/img/structure/B2831871.png)
![N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2831872.png)

![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2831876.png)


![2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2831881.png)
![2-Chloro-1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]propan-1-one](/img/structure/B2831882.png)
![[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride](/img/structure/B2831883.png)